molecular formula C9H9ClN4 B1358247 [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 886361-79-1

[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine

Cat. No. B1358247
CAS RN: 886361-79-1
M. Wt: 208.65 g/mol
InChI Key: BYTINHZLLQJDHE-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine, commonly known as CP-4-TMA, is an organic compound that has been used in a variety of scientific research applications. It is a derivative of 1H-1,2,3-triazole, an aromatic heterocyclic compound, and is composed of an amine group and a phenyl group. The compound is highly soluble in water and is relatively stable under physiological conditions. CP-4-TMA has been used in a variety of scientific research applications, including as a substrate for enzyme assays, as a fluorescent label, and as a ligand for binding studies.

Scientific Research Applications

Synthesis and Structural Analysis

Antimicrobial and Antifungal Activities

Lipase and α-Glucosidase Inhibition

  • Research has explored the potential of triazole derivatives in inhibiting lipase and α-glucosidase, which can have implications in treating diseases related to these enzymes (O. Bekircan et al., 2015).

Molecular Docking and Anticancer Activity

  • Molecular docking studies of triazole derivatives have indicated potential anticancer properties. Some compounds have been tested against various cancer cell lines, showing promising results (S. Murugavel et al., 2019).

Photophysical Properties

  • The photophysical properties of chloroquinoline-based derivatives containing the 1,2,3-triazole moiety have been investigated, which can have implications in materials science and photodynamic therapy (Harjinder Singh et al., 2015).

Catalytic Activity

  • Ruthenium complexes bearing triazole derivatives have been synthesized and shown excellent activity and selectivity inhydrogenation reactions. This suggests their potential use in catalytic processes in chemical synthesis (Roberto Sole et al., 2019).

Bioavailability and Antimicrobial Activity

  • The bioavailability of novel triazole derivatives and their antimicrobial efficacy have been assessed, showing promising results for pharmaceutical applications (A. Srinivas et al., 2020).

Spectroscopic Characterization and Enantioselectivity

  • These compounds have also been studied for their spectroscopic properties and enantioselective interactions, which is crucial in developing chiral pharmaceuticals (Y. Bereznitski et al., 2002).

properties

IUPAC Name

[1-(4-chlorophenyl)triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4/c10-7-1-3-9(4-2-7)14-6-8(5-11)12-13-14/h1-4,6H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTINHZLLQJDHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(N=N2)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594713
Record name 1-[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine

CAS RN

886361-79-1
Record name 1-[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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